molecular formula C17H18N4OS B12005441 5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12005441
M. Wt: 326.4 g/mol
InChI Key: JGFIKWYPJYBTHS-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C17H18N4OS and a molecular weight of 326.423 g/mol . This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the reaction of 4-tert-butylphenylhydrazine with 2-furylmethylenemalononitrile under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4OS/c1-17(2,3)13-8-6-12(7-9-13)15-19-20-16(23)21(15)18-11-14-5-4-10-22-14/h4-11H,1-3H3,(H,20,23)/b18-11+

InChI Key

JGFIKWYPJYBTHS-WOJGMQOQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.